1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea
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Overview
Description
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidinyl group, and a tolyl group
Preparation Methods
The synthesis of 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 6-(dimethylamino)-2-methylpyrimidin-4-amine with an appropriate ethylating agent to form the intermediate 2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl compound. This intermediate is then reacted with m-tolyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Chemical Reactions Analysis
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Scientific Research Applications
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea: This compound has a phenyl group instead of a tolyl group, which can affect its reactivity and applications.
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(p-tolyl)urea: This compound has a p-tolyl group, differing in the position of the methyl group on the tolyl ring, which can influence its chemical properties.
Properties
IUPAC Name |
1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-6-5-7-14(10-12)22-17(24)19-9-8-18-15-11-16(23(3)4)21-13(2)20-15/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,21)(H2,19,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVLASOYAXANPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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